4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Overview
Description
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with bromine atoms at the 4 and 7 positions. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various organic materials, including those with fluorescence properties .
Mechanism of Action
Target of Action
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It is primarily targeted towards the synthesis of panchromatic organic for dye-sensitized solar cells (DSSCs) and photoactive acceptor part in low band gap conjugated polymers and oligomers for high performance organic photovoltaic (OPV) devices .
Mode of Action
The compound exhibits versatility and selectivity towards aromatic nucleophilic substitution . It interacts with different nucleophiles such as alcohols, amines, and thiols to synthesize new compounds . The structural diversity of the electron-donating substituents and the functional groups introduced are studied to analyze the electronic properties bestowed on the core .
Biochemical Pathways
The compound plays a crucial role in the synthesis of biologically attractive molecules and organic materials with fluorescence properties . It is also used in the synthesis of photoactive acceptor part in low band gap conjugated polymers and oligomers . These polymers and oligomers are essential for the performance of OPV devices .
Result of Action
The result of the action of this compound is the synthesis of new compounds with potential applications in organic electronics . These compounds serve as important building blocks for the synthesis of biologically attractive molecules and organic materials with fluorescence properties .
Action Environment
The reaction of this compound in an aprotic dipolar solvent (DMF) is facilitated and occurs much faster than in a less polar organic solvent (chloroform) . This suggests that the solvent environment significantly influences the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily due to its electron-deficient nature. This compound is known to participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as alcohols, amines, and thiols
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s electron-deficient nature allows it to participate in various binding interactions, which can result in changes in gene expression and other cellular processes . Understanding these molecular mechanisms is essential for developing new applications and improving existing ones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of new products with different biochemical properties . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels . Understanding these dosage effects is crucial for developing safe and effective applications in biomedical research and therapeutic development.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-deficient nature allows it to participate in redox reactions and other biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for developing targeted applications and improving the compound’s efficacy in various settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s effects on cellular processes and developing new applications in biomedical research and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine can be synthesized through a multi-step process starting from commercially available diaminomaleonitrile. One method involves heating 5,6-dihydro-[1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-dione with phosphorus pentabromide (PBr5) at 105°C for 9 hours . Another approach includes the selective aromatic nucleophilic substitution of bromine atoms by oxygen and nitrogen nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as Buchwald-Hartwig or Ullmann coupling reactions to incorporate various substituents into the core structure .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine primarily undergoes aromatic nucleophilic substitution reactions. It reacts with different nucleophiles, including alcohols, amines, and thiols, to form various derivatives .
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions are derivatives of this compound with different substituents at the 4 and 7 positions, which can be tailored for specific applications in organic materials .
Scientific Research Applications
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is used extensively in scientific research due to its electron-deficient nature. It serves as a building block for:
Organic Electronics: Used in the synthesis of panchromatic organic materials for dye-sensitized solar cells (DSSCs) and low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Materials: Its derivatives exhibit fluorescence properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biologically Active Molecules: The compound’s structure allows for the synthesis of biologically interesting species that can be explored for potential medicinal applications.
Comparison with Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine can be compared with other electron-deficient heterocycles such as:
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
- 4-Bromo-2,1,3-benzothiadiazole
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
These compounds share similar electron-deficient characteristics but differ in their specific structural features and reactivity, which can be exploited for various applications in organic electronics and materials science.
Properties
IUPAC Name |
4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZIBSAFRVAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728849 | |
Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-27-2 | |
Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine a valuable starting material for organic synthesis?
A1: this compound is a versatile building block because it possesses two bromine atoms that are susceptible to selective nucleophilic aromatic substitution (SNAr) reactions. This selectivity allows for the controlled introduction of various substituents at the 4 and 7 positions. Additionally, it can undergo palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction. These reactions enable the construction of diverse structures with potential applications in various fields.
Q2: What types of molecules have been synthesized using this compound as a starting material?
A2: Researchers have successfully synthesized a variety of compounds starting from this compound. For example, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, incorporating long alkyl chains, has been synthesized via successive SNAr and Buchwald-Hartwig reactions. This compound shows promise for liquid crystal applications. Another example is (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, synthesized through a Heck reaction. This molecule features a (diphenylamino)phenylethenyl group, a common motif in materials with interesting electronic properties.
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A3: Characterization of this compound and its derivatives typically involves a combination of techniques. These include elemental analysis, high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about the elemental composition, molecular weight, structure, and electronic properties of the synthesized compounds.
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